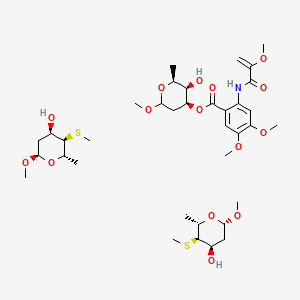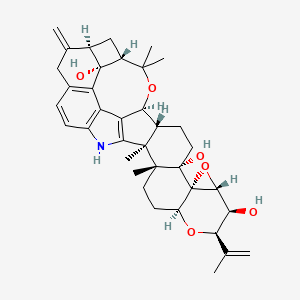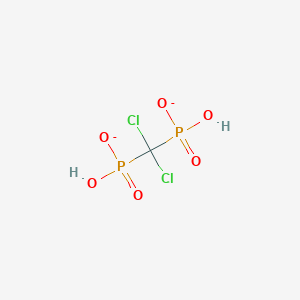
N'-(acridin-9-yl)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(acridin-9-yl)-2-hydroxybenzohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material sciences, and photophysics. This compound, in particular, has shown potential in inhibiting certain enzymes and has been studied for its applications in treating diseases like Alzheimer’s.
Preparation Methods
The synthesis of N’-(acridin-9-yl)-2-hydroxybenzohydrazide typically involves the reaction of acridine derivatives with hydrazides. One common method includes the oxidative nucleophilic substitution of hydrogen in the acridine molecule to form 9-acylaminoacridines . The reaction is usually carried out in an anhydrous environment using reagents like sodium hydride in dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Chemical Reactions Analysis
N’-(acridin-9-yl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents, although specific conditions for this reaction are less commonly reported.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the acridine ring.
Common reagents used in these reactions include sodium hydride, DMSO, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, it inhibits the enzyme BACE-1 by binding to its active site. The hydrazide part of the compound forms hydrogen bonds with amino acids in the enzyme, while the acridine moiety engages in π–π stacking interactions . This binding prevents the enzyme from catalyzing its substrate, thereby reducing the production of amyloid-beta, a key factor in Alzheimer’s disease .
Comparison with Similar Compounds
N’-(acridin-9-yl)-2-hydroxybenzohydrazide can be compared with other acridine derivatives such as:
N-(acridin-9-yl)benzamides: These compounds also exhibit biological activity and are used in similar applications.
Acridine thiosemicarbazones: These derivatives are known for their anti-cancer properties and ability to overcome drug resistance.
What sets N’-(acridin-9-yl)-2-hydroxybenzohydrazide apart is its specific inhibitory action on BACE-1 and its potential use in treating Alzheimer’s disease .
Properties
Molecular Formula |
C20H15N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C20H15N3O2/c24-18-12-6-3-9-15(18)20(25)23-22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12,24H,(H,21,22)(H,23,25) |
InChI Key |
NQYVRHPJMXWFED-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1228127.png)

![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1228132.png)

![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate](/img/structure/B1228136.png)
![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole](/img/structure/B1228137.png)
![[4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-oxiranyl)methanone](/img/structure/B1228138.png)

![2-[[3-(3,4-dichlorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1228140.png)
![N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide](/img/structure/B1228141.png)
